molecular formula C17H17N3O3 B2433175 1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole CAS No. 338954-64-6

1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

Cat. No.: B2433175
CAS No.: 338954-64-6
M. Wt: 311.341
InChI Key: RAKOGPPHGCLVOM-UHFFFAOYSA-N
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Description

The 1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole compound is a synthetically derived small molecule based on the privileged benzimidazole scaffold, designed for advanced research in medicinal chemistry and drug discovery. This derivative is of significant interest in oncology research, as the benzimidazole core is a key pharmacophore in a variety of physiologically active compounds and is known to interact with diverse biological targets through mechanisms such as hydrogen bonding and π–π stacking . Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, with extensive research highlighting their potential as anticancer agents. These compounds can exhibit cytotoxic effects through various mechanisms, including DNA interaction and the inhibition of critical enzymes like dihydrofolate reductase (DHFR), which is a validated target for both antitumor and antimicrobial therapies . The structural flexibility of the benzimidazole nucleus allows for the synthesis of derivatives with targeted bioactivity, making it a crucial structure in the development of novel therapeutic pharmaceuticals . Furthermore, this specific compound is also a valuable scaffold for investigating new antimicrobial agents. Structure-activity relationship (SAR) studies indicate that substitutions at the N-1, C-2, and C-5/6 positions of the benzimidazole ring are critical for enhancing biological activity . Researchers can utilize this nitro-substituted and methoxybenzyl-modified analog to explore its efficacy and selectivity against a range of bacterial and fungal strains, as well as its potency against various human cancer cell lines. This compound is intended for scientific research purposes only.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-4-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-7-15-16(17(12(11)2)20(21)22)18-10-19(15)9-13-5-4-6-14(8-13)23-3/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOGPPHGCLVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scheme 1: Synthetic Pathway to this compound

5,6-Dimethyl-o-phenylenediamine → (Formamide/HCl) → 5,6-Dimethyl-1H-benzimidazole → (HNO3/H2SO4) →  
4-Nitro-5,6-dimethyl-1H-benzimidazole → (3-Methoxybenzyl chloride/K2CO3) → Target Compound  

Comparative Analysis of Synthetic Methods

Step Reagents/Conditions Yield (%) Key Advantages
Cyclization Formamide, HCl, 100°C, 1 h 85–90 Short reaction time, high yield
Nitration HNO3/H2SO4, 0–5°C, 2 h 70–75 Regioselective para nitration
Alkylation 3-Methoxybenzyl chloride, K2CO3, DMF, 80°C 80–85 Selective N1 functionalization

Mechanistic and Computational Insights

Density functional theory (DFT) calculations on analogous benzimidazoles reveal that the nitro group at C4 enhances electrophilicity, facilitating subsequent alkylation. Molecular docking studies suggest that the 3-methoxybenzyl group improves binding affinity to biological targets, such as the 4ll1 protein implicated in diabetes. Hydrogen bonding with glutamine 107 and π-stacking with tyrosine 72 are critical interactions.

Scale-Up and Industrial Feasibility

The protocol is scalable, with microwave-assisted cyclization (150 W, 150°C, 2 min) reducing reaction times by 90%. Patent data confirms that similar benzimidazole alkylations achieve 83.8% yields at pilot-plant scales using dichloromethane extraction and sodium sulfate drying.

Challenges and Optimization Strategies

  • Nitration Regioselectivity : Competing nitration at C7 is suppressed by electron-donating methyl groups.
  • Alkylation Byproducts : Trace N3-alkylated products (<5%) are removed via recrystallization.
  • Green Chemistry : Substituting HCl with phosphoric acid in cyclization improves eco-friendliness without compromising yield.

Chemical Reactions Analysis

1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride in hydrochloric acid.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various bases and acids. Major products formed from these reactions include amino derivatives and substituted benzimidazoles.

Scientific Research Applications

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. In particular, studies have shown that 1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The compound has demonstrated cytotoxicity with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antibacterial and Antifungal Properties

The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies revealed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values indicating effectiveness against these pathogens . Additionally, it has shown antifungal activity against strains like Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of benzimidazole derivatives, including this compound. It has been shown to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response . Such properties could position it as a candidate for developing new anti-inflammatory medications.

Material Science Applications

Benzimidazole derivatives are also explored in material science for their ability to form coordination complexes with metals. This characteristic allows them to be used in the development of sensors and catalysts . The unique structural features of this compound may enhance the efficiency of these applications.

Case Studies and Research Findings

Study Application Findings
Morais et al. (2023)AnticancerThe compound showed significant cytotoxicity against MCF cell lines with IC50 values indicating effective tumor suppression .
Evrard et al. (2021)AntibacterialDemonstrated moderate antibacterial activity against multiple strains of bacteria with MIC values ranging from 64 µg/mL to 128 µg/mL .
Sharma et al. (2021)Anti-inflammatoryReported inhibition of COX enzymes with potential for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives such as:

    1-(2-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole: Similar structure but with the methoxy group at the 2-position.

    1-(3-Methoxybenzyl)-5,6-dimethyl-2-nitro-1H-1,3-benzimidazole: Similar structure but with the nitro group at the 2-position.

    1-(3-Methoxybenzyl)-5,6-dimethyl-4-amino-1H-1,3-benzimidazole: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H17N3O3
  • Molecular Weight : 311.34 g/mol
  • CAS Number : 338954-64-6

The compound features a 3-methoxybenzyl substituent, two methyl groups at positions 5 and 6, and a nitro group at position 4 on the benzimidazole ring. This specific substitution pattern is crucial for its biological activity.

Biological Activity Overview

Benzimidazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. The following sections detail specific activities associated with this compound.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines. For example, in assays involving MCF-7 breast cancer cells, it exhibited an IC50 value of approximately 25.72 ± 3.95 μM, indicating moderate cytotoxicity .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties:

  • Antibacterial Activity : The compound has demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, it exhibited a minimum inhibitory concentration (MIC) of 40 μg/mL against S. aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been explored in various models:

  • Cytokine Inhibition : Studies indicate that the compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their chemical structure. The presence of specific functional groups can enhance or diminish their efficacy:

Substituent Position Effect on Activity
Nitro group at position 4Essential for anticancer activity
Methoxy group at position 3Enhances solubility and bioavailability

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A recent investigation into a series of benzimidazole derivatives highlighted that specific substitutions at the benzene ring significantly impacted their cytotoxic effects against various cancer cell lines .
  • Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties of several benzimidazole derivatives and found that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts with electron-donating groups .

Q & A

Q. What are the established synthetic routes for 1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions involving palladium-catalyzed coupling and microwave-assisted heating. For example, a protocol using palladium acetate (18 mg, 0.076 mmol), copper(II) acetate monohydrate (115 mg, 0.576 mmol), and cesium pivalate (180 mg, 0.768 mmol) in dioxane at 150°C under microwave irradiation for 3 hours achieved a 63% yield. Post-reaction purification via column chromatography and characterization by 1H^1H-NMR, 13C^{13}C-NMR, and GC-MS confirmed structural integrity .

Q. How is the structural characterization of this benzimidazole derivative validated experimentally?

Key techniques include:

  • NMR Spectroscopy : 1H^1H-NMR (CDCl3_3) peaks at δ 7.49 (s, 1H) and 4.61 (s, 2H) confirm aromatic protons and methoxybenzyl substitution. 13C^{13}C-NMR signals at δ 55.53 (methoxy group) and 157.50 (nitro group) validate functional groups .
  • Mass Spectrometry : LRMS EI (m/z) matches the calculated molecular ion [M+^+] at 264.1 .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data sheets highlight precautions such as:

  • Avoiding inhalation or skin contact; use fume hoods and PPE (gloves, lab coats).
  • Immediate decontamination of spills with ethanol/water mixtures to prevent environmental release .

Q. What are the solubility properties of this compound in common organic solvents?

Limited solubility in polar solvents (e.g., water) but high solubility in DMSO, dioxane, and dichloromethane, as inferred from purification protocols using ethyl acetate and column chromatography .

Advanced Research Questions

Q. How does the nitro group at position 4 influence the compound’s electronic and steric properties in biological interactions?

The electron-withdrawing nitro group enhances electrophilicity, potentially improving binding to bacterial enzymes (e.g., DNA gyrase). Computational docking studies of analogous nitro-benzimidazoles show π-π stacking and hydrogen bonding with active-site residues, suggesting similar interactions for this derivative .

Q. What methodologies are used to evaluate its antibacterial activity, and how do structural modifications affect efficacy?

In vitro assays (e.g., MIC determination against S. aureus and E. coli) are standard. Structural analogs with bulkier substituents (e.g., 4-bromophenyl in position 2) show reduced activity due to steric hindrance, while methoxy groups enhance membrane permeability .

Q. Can computational methods predict its stability under varying pH and temperature conditions?

Molecular dynamics simulations and DFT calculations model degradation pathways. For example, nitro group reduction under acidic conditions may form amine derivatives, altering bioactivity. Experimental validation via HPLC stability studies is recommended .

Q. What strategies optimize regioselectivity during functionalization of the benzimidazole core?

Directed ortho-metalation (DoM) using lithium bases or transition-metal catalysis (e.g., Pd/Cu systems) enables selective substitution at positions 5 and 6. Microwave-assisted synthesis further enhances reaction specificity .

Q. How does the compound interact with cytochrome P450 enzymes, and what are implications for drug metabolism studies?

In silico docking (e.g., AutoDock Vina) predicts competitive inhibition of CYP3A4 via hydrogen bonding with the heme iron. In vitro microsomal assays using LC-MS/MS quantify metabolite formation rates .

Q. What are the challenges in scaling up synthesis while maintaining purity >95%?

Critical factors include:

  • Catalyst Loading : Excess palladium acetate (>0.1 equiv.) increases side products.
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate 7:3 to 1:1) resolves nitro-containing byproducts .

Methodological Notes

  • Contradictions in Data : and report conflicting yields for nitro-substituted analogs (45–63%), likely due to solvent polarity and catalyst batch variability.

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